Enalapril N-Glucuronide

Beschreibung

BenchChem offers high-quality Enalapril N-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enalapril N-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H36N2O11 |

|---|---|

Molekulargewicht |

552.6 g/mol |

IUPAC-Name |

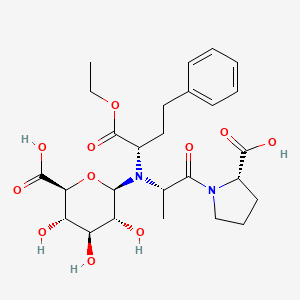

(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1 |

InChI-Schlüssel |

AYYMUVDBIHEPGL-DBLIMBOXSA-N |

Isomerische SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |

Kanonische SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O |

Herkunft des Produkts |

United States |

Technical Guide: Enalapril N-Glucuronide – Characterization, Formation, and Control

The following technical guide details the characterization, formation, and control of Enalapril N-Glucuronide. This document is structured for researchers and scientists involved in impurity profiling, bioanalytical method development, and metabolic safety assessment.

Executive Summary

Enalapril N-Glucuronide (C₂₆H₃₆N₂O₁₁) is a Phase II metabolite and a critical bioanalytical impurity of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril.[1][2] While Enalapril is primarily hydrolyzed to its active diacid form, Enalaprilat, direct N-glucuronidation of the parent prodrug represents a minor but analytically significant pathway.[2]

For drug development professionals, this compound poses a specific challenge: Bioanalytical Interference . Due to the potential for in-source fragmentation or co-elution during LC-MS/MS analysis, Enalapril N-Glucuronide can artificially inflate reported Enalapril concentrations, compromising pharmacokinetic (PK) data integrity. This guide provides the structural basis, synthesis protocols, and analytical strategies to isolate and control this impurity.

Chemical Identity & Properties

Unlike the common degradation product Enalapril Diketopiperazine (DKP) , which forms via intramolecular cyclization, Enalapril N-Glucuronide is a conjugate formed by the enzymatic addition of glucuronic acid to the secondary amine of the alanyl-proline backbone.

Physicochemical Profile[3]

| Property | Specification |

| Chemical Name | 1-[N-[(S)-1-Carboxy-3-phenylpropyl]-L-alanyl]-L-proline 1'-N-β-D-glucuronide ethyl ester |

| Molecular Formula | C₂₆H₃₆N₂O₁₁ |

| Molecular Weight | 552.57 g/mol |

| Parent Compound | Enalapril (MW 376.[3][4]45) |

| Moieties | Enalapril (Ethyl ester) + Glucuronic Acid |

| Solubility | High aqueous solubility; polar organic solvents (Methanol, DMSO) |

| pKa | ~3.0 (Carboxylic acid of glucuronide), ~5.5 (Secondary amine - masked) |

Structural Visualization

The conjugation occurs at the secondary nitrogen atom of the Enalapril molecule. This N-glucuronidation increases polarity significantly compared to the parent drug.

Figure 1: Formation pathway of Enalapril N-Glucuronide via enzymatic conjugation.

Formation Mechanism: Metabolite vs. Impurity[1]

It is critical to distinguish the origin of this compound to apply the correct control strategy.

Metabolic Formation (In Vivo)

Enalapril N-Glucuronide is primarily a Phase II metabolite . It is formed in the liver by UDP-glucuronosyltransferases (UGTs), specifically the UGT1A and UGT2B subfamilies.

-

Mechanism: Direct transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the nucleophilic secondary amine of Enalapril.

-

Significance: While Enalapril is largely excreted as Enalaprilat (hydrolysis product), trace amounts of the N-glucuronide can circulate in plasma.

Bioanalytical Impurity (Ex Vivo)

In the context of drug development, Enalapril N-Glucuronide is classified as a bioanalytical impurity .[1]

-

The "Back-Conversion" Risk: Acyl glucuronides and N-glucuronides are labile. During sample processing (e.g., plasma extraction) or in the ion source of a mass spectrometer, the glucuronide moiety can cleave, reverting the molecule back to Enalapril.

-

Consequence: If not chromatographically separated, the metabolite converts back to the parent drug, leading to an overestimation of Enalapril levels in patient samples.

Analytical Strategy & Control

To ensure data integrity, the analytical method must demonstrate specificity —the ability to unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).

LC-MS/MS Methodology

The following protocol outlines a validated approach to separate Enalapril from its N-Glucuronide.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM):

-

Ionization: ESI Positive Mode.

-

Enalapril Transition: m/z 377.2 → 234.1 (Quantifier).

-

Enalapril N-Glucuronide Transition: m/z 553.3 → 377.2 (Loss of glucuronic acid - 176 Da).

-

Note: Monitoring the 553 → 377 transition helps track the impurity. However, the critical test is to inject the pure N-Glucuronide standard and monitor the Enalapril channel (377 → 234). If a peak appears, in-source fragmentation is occurring.

-

Diagnostic Workflow for Interference

Use this logic flow to validate your method against glucuronide interference.

Figure 2: Decision tree for assessing bioanalytical interference from N-Glucuronide.

Preparation of Reference Standard

Since Enalapril N-Glucuronide is not a standard process impurity, it is often unavailable in large commercial quantities. The most reliable method to produce the reference standard for validation is Enzymatic Synthesis using liver microsomes.

Reagents Required[2]

-

Substrate: Enalapril Maleate (pure).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A9/2B7).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).[2]

-

Activator: Alamethicin (pore-forming peptide to access luminal UGTs).

-

Buffer: Tris-HCl (pH 7.4) + MgCl₂ (10 mM).[2]

Synthesis Protocol

-

Activation: Pre-incubate HLM (1 mg protein/mL) with Alamethicin (50 µg/mL) on ice for 15 minutes.

-

Reaction Mixture: Combine Activated HLM, Enalapril (100 µM), and MgCl₂ in Tris buffer.

-

Initiation: Add UDPGA (5 mM final concentration).

-

Incubation: Incubate at 37°C in a shaking water bath for 4–6 hours.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Isolation: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

-

Purification: Isolate the N-Glucuronide using Semi-Preparative HPLC (collect fraction matching m/z 553). Evaporate solvent to obtain the standard.

Regulatory Context

The control of Enalapril N-Glucuronide aligns with ICH M3(R2) and FDA MIST (Safety Testing of Drug Metabolites) guidelines.

-

Safety Coverage: If the N-Glucuronide is a major human metabolite (>10% of total drug-related exposure), it must be adequately exposed in preclinical safety species.

-

Stability Testing: While not a specified impurity in the USP/EP monographs for Enalapril Maleate tablets (which focus on Impurities A-H, mostly degradants like DKP), the N-Glucuronide must be evaluated during forced degradation studies if the formulation contains biological excipients or if the method is used for biological fluids.

Summary of Impurity Limits (General)

| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Drug Substance | 0.05% | 0.10% | 0.15% |

| Metabolite (MIST) | N/A | >10% of Parent AUC | Safety assessment required if disproportionate |

Note: Enalapril N-Glucuronide typically falls under the Metabolite category, requiring identification and bioanalytical control rather than manufacturing process control.

References

-

European Pharmacopoeia (Ph.[5][6] Eur.). Enalapril Maleate Monograph - Related Substances. (Standard Pharmacopoeial Reference).[4][7]

-

U.S. Food and Drug Administration (FDA). (2020). Guidance for Industry: Safety Testing of Drug Metabolites (MIST). Retrieved from [Link]

-

SynZeal Research. Enalapril Impurity Profiling and Reference Standards. Retrieved from [Link]

-

National Institutes of Health (NIH). Enalapril: Compound Summary and Metabolism. PubChem Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enalapril EP Impurity E | 2292151-89-2 | SynZeal [synzeal.com]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Enalapril N-Glucuronide - SRIRAMCHEM [sriramchem.com]

Synthesis and Characterization of Enalapril N-Glucuronide: A Comprehensive Technical Guide

Executive Summary

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor utilized globally for the management of hypertension and heart failure. While its primary metabolic activation involves hydrolysis to the active diacid enalaprilat, minor Phase II biotransformations yield highly specific glucuronide conjugates[1]. Enalapril N-Glucuronide has emerged as a critical compound of interest, both as a minor in vivo metabolite and as a process impurity requiring stringent regulatory characterization[2]. This whitepaper provides a detailed, causality-driven methodology for the chemical synthesis, isolation, and analytical validation of Enalapril N-Glucuronide, designed for drug development professionals and analytical chemists.

Biological Context & Metabolic Significance

Enalapril functions as an ethyl ester prodrug. In vivo, it is rapidly converted by hepatic carboxylesterase 1 (CES1) into enalaprilat, which exerts the primary therapeutic effect[3]. However, the presence of a secondary amine in the enalapril backbone makes it susceptible to N-glucuronidation, a Phase II clearance pathway catalyzed by UDP-glucuronosyltransferases (UGTs)[1].

Unlike O-glucuronides (acyl glucuronides) which are often chemically reactive and linked to idiosyncratic drug toxicities, N-glucuronides form stable quaternary or tertiary amine linkages[4]. The identification of Enalapril N-Glucuronide in biological matrices and as an Active Pharmaceutical Ingredient (API) impurity necessitates the availability of high-purity reference standards for LC-MS/MS method validation, pharmacokinetic profiling, and toxicological assessment[5].

Figure 1: Metabolic pathways of Enalapril highlighting N-glucuronidation.

Chemical Synthesis Strategy: Overcoming Chemoselectivity Challenges

The de novo synthesis of Enalapril N-Glucuronide presents a profound chemoselectivity challenge. The enalapril molecule contains three reactive domains: a sterically hindered secondary amine, a free carboxylic acid on the proline ring, and an essential ethyl ester.

To ensure a self-validating and high-yield protocol, every synthetic step must be logically grounded:

-

Causality of Protection: Direct reaction of enalapril with a glucuronyl donor would preferentially form the acyl glucuronide at the proline carboxylate, as the oxygen nucleophile is less sterically hindered than the secondary amine. Therefore, the carboxylic acid must be transiently masked as a benzyl ester.

-

Causality of N-Glucuronidation: Standard

displacement at the secondary amine is highly inefficient. We employ a Koenigs-Knorr type glycosylation utilizing a heavy-metal promoter (Silver Triflate, AgOTf) to generate a highly reactive oxocarbenium intermediate from a bromosugar donor, forcing the N-linkage[4]. -

Causality of Global Deprotection: Standard saponification (e.g., LiOH/H₂O) to remove the sugar's acetyl protecting groups would indiscriminately hydrolyze the vital ethyl ester of enalapril, yielding Enalaprilat N-Glucuronide[1]. To prevent this, we utilize a two-stage orthogonal deprotection: Zemplén transesterification (catalytic NaOMe/MeOH) for selective deacetylation, followed by catalytic hydrogenolysis (H₂, Pd/C) to simultaneously cleave the benzyl esters on the proline and glucuronate moieties, leaving the ethyl ester completely intact.

Figure 2: Chemical synthesis workflow for Enalapril N-Glucuronide.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Enalapril Benzyl Ester

-

Neutralization: Dissolve Enalapril maleate (1.0 eq) in water and adjust to pH 8.0 using saturated aqueous

. Extract the free base into dichloromethane (DCM), dry over -

Benzylation: Dissolve the free base in anhydrous DMF. Add

(1.5 eq) and benzyl bromide (1.1 eq). Stir at ambient temperature for 12 hours. -

Workup: Quench with water, extract with ethyl acetate (EtOAc), wash with brine, and purify via flash chromatography (Hexanes/EtOAc) to yield Enalapril Benzyl Ester.

Phase 2: Koenigs-Knorr N-Glucuronidation

-

Activation: In a flame-dried flask under Argon, dissolve Enalapril Benzyl Ester (1.0 eq) and Benzyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-D-glucopyranuronate (1.5 eq) in anhydrous toluene.

-

Coupling: Add 4Å molecular sieves and 2,6-lutidine (2.0 eq). Cool the mixture to -20°C and dropwise add Silver Trifluoromethanesulfonate (AgOTf, 1.5 eq) dissolved in minimal anhydrous toluene[4].

-

Reaction Monitoring: Allow the reaction to warm to room temperature over 18 hours. Monitor the disappearance of the amine via TLC.

-

Filtration: Filter the mixture through a Celite pad to remove silver salts. Concentrate and purify via silica gel chromatography to isolate the fully protected intermediate.

Phase 3: Orthogonal Deprotection

-

Zemplén Deacetylation: Dissolve the protected intermediate in anhydrous methanol. Add a catalytic amount of 0.5 M Sodium Methoxide (NaOMe) in methanol. Stir for 2 hours at room temperature. Neutralize with Amberlite IR120 (

form) resin, filter, and concentrate. -

Hydrogenolysis: Dissolve the deacetylated intermediate in a 1:1 mixture of Methanol/THF. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a Hydrogen atmosphere (1 atm) for 4 hours.

-

Final Isolation: Filter through Celite to remove the palladium catalyst. Concentrate the filtrate to yield crude Enalapril N-Glucuronide.

Phase 4: Preparative Purification

-

Prep-HPLC: Purify the crude product using a reverse-phase C18 column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Lyophilization: Pool the fractions containing the pure product (monitored by LC-MS) and lyophilize to obtain Enalapril N-Glucuronide as a white solid.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized Enalapril N-Glucuronide (

Table 1: Key and NMR Diagnostic Shifts (in )

| Structural Feature | Interpretation / Causality | ||

| Glucuronic Anomeric (H-1'/C-1') | 4.95 (d, J = 8.2 Hz) | 88.5 | Large J-coupling confirms the |

| Enalapril Ethyl Ester ( | 4.15 (q, J = 7.1 Hz) | 61.2 | Confirms the ethyl ester survived the global deprotection phase. |

| Enalapril Ethyl Ester ( | 1.25 (t, J = 7.1 Hz) | 14.3 | Confirms the ethyl ester survived the global deprotection phase. |

| Proline Carboxylate (C=O) | N/A | 176.4 | Free carboxylic acid; shift confirms successful hydrogenolysis of the benzyl group. |

| Secondary Amine Proton (NH) | Absent | N/A | Disappearance of the broad singlet confirms conversion to a tertiary amine. |

Table 2: LC-MS/MS Fragmentation Profile (Positive ESI)

| Precursor Ion ( | Product Ion ( | Fragment Assignment | Diagnostic Significance |

| 553.24 | 377.20 | Neutral loss of the glucuronic acid moiety (176 Da), classic for N-glucuronides. | |

| 553.24 | 234.15 | Enalaprilat fragment | Cleavage of the alanyl-proline bond; confirms the backbone structure. |

| 553.24 | 193.03 | Glucuronic acid fragment | Confirms the presence of the conjugated sugar species. |

Conclusion

The synthesis of Enalapril N-Glucuronide demands rigorous control over chemoselectivity due to the competing nucleophilic sites and labile ester functionalities present in the parent prodrug. By implementing an orthogonal protection-deprotection strategy—specifically leveraging Zemplén transesterification followed by catalytic hydrogenolysis—researchers can reliably generate high-purity reference standards. This self-validating protocol ensures that the structural integrity of the ethyl ester is maintained, providing an essential tool for the accurate quantification of enalapril impurities and the mapping of its minor metabolic pathways.

References

-

Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches Source: MDPI URL:[Link]

-

Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches Source: NIH / PMC URL:[Link]

-

Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule Source: Radboud Repository URL:[Link]

-

A convenient new synthesis of quaternary ammonium glucuronides of drug molecules Source: ResearchGate URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches | MDPI [mdpi.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) of Enalapril N-Glucuronide

An In-Depth Technical Guide to the Spectroscopic Analysis of Enalapril N-Glucuronide

Executive Summary

Enalapril is a cornerstone medication for managing hypertension and heart failure, functioning as a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. While the pharmacokinetics of enalapril and enalaprilat are well-documented, the metabolic fate of enalaprilat itself is less complex than one might assume. A crucial finding from a thorough review of scientific literature is that Enalapril N-Glucuronide is not a significant metabolite in humans .[1][2] Instead, it is primarily considered a potential impurity that may arise during the synthesis of the parent drug.[3]

This guide, therefore, deviates from a simple presentation of empirical data. As a Senior Application Scientist, my objective is to provide a forward-thinking technical framework for the isolation, characterization, and spectroscopic analysis of Enalapril N-Glucuronide. This document will be invaluable for researchers, quality control analysts, and drug development professionals who may encounter this compound as an impurity and require a robust analytical strategy for its identification and quantification. We will delve into the hypothetical, yet scientifically grounded, spectroscopic data (NMR, MS, IR) and provide detailed experimental protocols.

The Established Metabolic Pathway of Enalapril: A Brief Overview

Enalapril's therapeutic efficacy is contingent upon its bioactivation to enalaprilat. This conversion is primarily mediated by the hepatic enzyme carboxylesterase 1 (CES1). Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. The primary route of elimination for enalaprilat is renal excretion, with the majority being excreted unchanged.[1][2]

Caption: Metabolic pathway of Enalapril to Enalaprilat and its potential N-glucuronidation.

Mass Spectrometry (MS): The Primary Tool for Detection and Quantification

For a compound like Enalapril N-Glucuronide, which is expected to be present in trace amounts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity.[2]

Predicted Fragmentation Pattern

In positive ion electrospray ionization (ESI+), Enalapril N-Glucuronide (Molecular Formula: C₂₆H₃₆N₂O₁₁) is expected to have a molecular weight of 552.58 g/mol . The protonated molecule [M+H]⁺ would therefore have an m/z of 553.24.

The most likely fragmentation pathway would involve the cleavage of the glucuronide moiety, which has a mass of 176 Da. This would result in a product ion corresponding to the protonated enalapril molecule. Further fragmentation of the enalapril backbone would also be expected.

Caption: Predicted MS/MS fragmentation pathway for Enalapril N-Glucuronide.

Tabulated Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 553.24 | Protonated parent molecule |

| [M+Na]⁺ | 575.22 | Sodium adduct |

| [M+H - C₆H₈O₆]⁺ | 377.21 | Loss of glucuronic acid |

| [M+H - C₆H₈O₆ - H₂O]⁺ | 359.20 | Subsequent loss of water |

| [M+H - C₆H₈O₆ - COOH]⁺ | 331.22 | Subsequent loss of carboxylic acid group |

Experimental Protocol: LC-MS/MS Method for Quantification

-

Sample Preparation:

-

Accurately weigh and dissolve the enalapril drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Perform a serial dilution to obtain a working concentration within the linear range of the instrument.

-

For analysis in biological matrices, a protein precipitation step with ice-cold acetonitrile followed by centrifugation is recommended.[1][4]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Enalapril N-Glucuronide: 553.2 → 377.2

-

Enalapril (for comparison): 377.2 → 234.1

-

Enalaprilat (for comparison): 349.2 → 206.1

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

While MS provides sensitive detection, NMR is the gold standard for definitive structural confirmation. High-resolution ¹H and ¹³C NMR would be essential to confirm the point of glucuronidation.

Predicted ¹H and ¹³C NMR Chemical Shifts

The key diagnostic signals for Enalapril N-Glucuronide would be the appearance of protons and carbons associated with the glucuronic acid moiety, and a downfield shift of the protons and carbons adjacent to the nitrogen atom in the pyrrolidine ring where the conjugation has occurred.

Caption: Key predicted NMR regions for Enalapril N-Glucuronide.

Tabulated NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H | 7.1 - 7.4 | Aromatic protons (phenyl ring) |

| ¹H | ~5.0 - 5.5 | Anomeric proton (H-1') of the glucuronide |

| ¹H | ~4.2 - 4.5 | α-proton of the pyrrolidine ring (downfield shifted) |

| ¹H | 1.2 - 1.5 | Methyl protons |

| ¹³C | ~170 - 175 | Carboxylic acid carbons |

| ¹³C | 125 - 130 | Aromatic carbons |

| ¹³C | ~100 | Anomeric carbon (C-1') of the glucuronide |

| ¹³C | 60 - 80 | Carbons of the glucuronide sugar ring |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

A purified sample of Enalapril N-Glucuronide (at least 1-5 mg) is required.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

-

NMR Acquisition:

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Enalapril N-Glucuronide would be expected to show characteristic bands for O-H, N-H, C=O, and C-O stretching vibrations.

Tabulated IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Carboxylic acids and alcohols (glucuronide) |

| 3300 - 3100 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1750 - 1730 | C=O stretch | Ester |

| 1720 - 1700 | C=O stretch | Carboxylic acid |

| 1680 - 1630 | C=O stretch | Amide |

| 1200 - 1000 | C-O stretch | Ethers, alcohols, esters |

The most significant difference compared to enalapril would be the broad O-H stretching band from the multiple hydroxyl groups of the glucuronide moiety.

References

- BenchChem. (2025).

- BenchChem. (2025). A Pharmacokinetic Comparison: Enalaprilat vs.

- BenchChem. (2025). The Biological Significance of Enalaprilat N-Glucuronide: A Technical Whitepaper for Researchers. BenchChem.

- BenchChem. (2025). In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide. BenchChem.

- Wikipedia. (2024). Enalapril. Wikipedia.

- Ma, H., et al. (2018). Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma by UPLC-MS/MS and Its Clinical Application under Fasting and Fed Conditions. Chinese Journal of Pharmaceuticals, 49(05), 572.

- Powers, R. (n.d.).

- Al-Qahtani, K., et al. (2020). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of Analytical Methods in Chemistry.

- Patsnap. (2024). What is the mechanism of Enalapril Maleate?.

- S. Singh, et al. (2024). Enalapril.

- SRIRAMCHEM. (n.d.). Enalapril N-Glucuronide. SRIRAMCHEM.

- Impactfactor. (2024).

- Srinivasarao, J., et al. (2021). Characterization and Compatibility studies of Enalapril maleate by using various analytical techniques. International Journal of Pharmacy and Analytical Research, 10(2), 237-249.

- de Diego, M., et al. (2005). Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 627-630.

- ResearchGate. (2025). Preparation and Characterization of Salt Forms of Enalapril. Request PDF.

- ResearchGate. (n.d.). a.

- PK-DB. (n.d.). High-performance liquid chromatographic determination of enalapril in human plasma by enzyme kinetic analytical method. PK-DB.

- Scribd. (n.d.). Enalapril Analytical. Scribd.

- Journal of Chemical Health Risks. (2024). Development and Validation of Simultaneous Estimation of Enalapril and Irbesartan by Spectroscopic Method. Journal of Chemical Health Risks.

Sources

Metabolic Competence & Impurity Profiling: The Enalaprilat N-Glucuronide Pathway

Topic: Investigation and Characterization of the Enalaprilat N-Glucuronide Pathway Content Type: Technical Whitepaper / Methodological Guide Audience: DMPK Scientists, Bioanalytical Chemists, and Regulatory Affairs Specialists.[1]

Executive Summary

While the primary metabolic fate of Enalapril is hepatic hydrolysis to the active metabolite Enalaprilat (followed by renal excretion), the characterization of minor pathways is critical for comprehensive regulatory submission (MIST guidelines) and impurity profiling.

This guide details the investigation of the N-glucuronidation pathway , a minor Phase II conjugation event targeting the secondary amine of Enalaprilat.[2] Although Enalaprilat is largely excreted unchanged in humans, the formation of Enalaprilat N-glucuronide represents a specific analytical challenge due to its polarity, zwitterionic nature, and potential overlap with synthetic impurities.[1] This document outlines the mechanistic basis, in vitro phenotyping protocols, and LC-MS/MS quantification strategies for this metabolite.[1][3][4]

Molecular Mechanism & Pathway Logic

2.1. The Metabolic Cascade

Enalapril is an ethyl ester prodrug.[1][5] Its bioactivation and subsequent clearance involve two distinct steps:[3]

-

Bioactivation (Phase I): Rapid hydrolysis by Carboxylesterase 1 (CES1) in the liver to form Enalaprilat.[1][]

-

Conjugation (Phase II - Minor): The secondary amine on the proline ring of Enalaprilat is a nucleophilic site susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs) .[1][2][]

Unlike carboxyl glucuronidation (common in NSAIDs), N-glucuronidation of secondary amines produces a stable N-glycosidic bond.[1][] This reaction competes with renal anionic transport (OAT1/OAT3) which clears the unconjugated Enalaprilat.[1]

2.2. Pathway Visualization

The following diagram illustrates the enzymatic cascade, highlighting the transition from the prodrug to the conjugated metabolite.

Figure 1: Metabolic cascade of Enalapril. Note the dominance of renal excretion over the minor N-glucuronidation pathway.[1]

Experimental Characterization Strategy

To confirm and quantify this pathway, a "self-validating" workflow is required. This involves generating the metabolite in vitro and confirming its identity through enzymatic hydrolysis.

3.1. In Vitro UGT Phenotyping Protocol

Objective: Identify specific UGT isoforms (e.g., UGT1A4, UGT2B7) responsible for the conjugation.[1][3]

Materials:

-

Recombinant Human UGTs (rUGTs) or Human Liver Microsomes (HLM).[1][]

-

Cofactor: UDP-glucuronic acid (UDPGA).[1][]

-

Pore-forming agent: Alamethicin (essential for UGT access in microsomes).[1][]

Step-by-Step Protocol:

-

Pre-Incubation: Mix HLM (0.5 mg/mL) or rUGT (0.25 mg/mL) with Alamethicin (25 µg/mg protein) in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.[1][] Incubate on ice for 15 min to permeabilize the membrane.

-

Substrate Addition: Add Enalaprilat (10 µM final).

-

Reaction Initiation: Add UDPGA (2 mM final).

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Clarification: Centrifuge at 4,000 x g for 10 min. Supernatant is ready for LC-MS/MS.[1][]

Control System (Self-Validation):

-

Negative Control: Incubate without UDPGA. (Result: No Glucuronide peak).[1][]

-

Hydrolysis Check: Treat the post-incubation supernatant with

-glucuronidase.[1][] (Result: Disappearance of the Glucuronide peak and recovery of Enalaprilat).[1]

3.2. Analytical Method: LC-MS/MS

Detection of the N-glucuronide requires optimized mass spectrometry parameters, specifically looking for the neutral loss of the glucuronic acid moiety.[1]

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.[1][]

-

Mobile Phase:

-

Gradient: 5% B to 40% B over 4 minutes (Enalaprilat is polar; early elution expected).

MS/MS Transitions (ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Enalaprilat | 349.2 | 206.1 | 25 | Loss of proline moiety |

| Enalaprilat-N-Gluc | 525.2 | 349.2 | 20 | Neutral loss of Glucuronide (-176 Da) |

| Enalaprilat-N-Gluc | 525.2 | 206.1 | 35 | Fragmentation to core structure |

Investigation Workflow Diagram

The following flowchart guides the researcher through the decision matrix for confirming the metabolite.

Figure 2: Decision tree for distinguishing metabolic N-glucuronidation from matrix interference or synthetic impurities.

Clinical & Regulatory Implications

5.1. Species Differences

Researchers must be aware that N-glucuronidation rates vary significantly between species.[1][]

-

Humans: Low extent.[1][2] Enalaprilat is primarily renally cleared.[1][4][8]

-

Dogs/Rats: May exhibit higher biliary excretion of conjugates.[1]

-

Actionable Insight: Do not rely solely on rodent data to predict human glucuronide exposure.[1]

5.2. Impurity vs. Metabolite

In drug development, "Enalaprilat N-Glucuronide" is often listed as a process-related impurity in the synthesis of Enalapril.[1][2][]

-

Regulatory Rule: If the metabolite circulates at >10% of total drug-related exposure (MIST), it requires safety qualification.[1][]

-

Differentiation: Use the

-glucuronidase assay (Section 3.[1][]1) to distinguish biological metabolites (enzymatically cleavable) from stable synthetic byproducts if the structures differ slightly (e.g., isomerization).[1][]

References

-

BenchChem. (2025).[1][3][4][] In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide. Retrieved from [1][]

-

National Center for Biotechnology Information. (2024).[1][] PubChem Compound Summary for CID 5388962, Enalaprilat. Retrieved from [1][]

-

BOC Sciences. (n.d.).[1][] Enalaprilat N-Glucuronide Product Information and Impurity Profiling. Retrieved from [1][]

-

Tukey, R. H., & Strassburg, C. P. (2000).[1][] Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. Annual Review of Pharmacology and Toxicology. Retrieved from [1][]

-

European Medicines Agency. (2014).[1][] Assessment Report: Enalapril. Retrieved from [1][]

Sources

- 1. 依那普利 二水合物 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

Biological Activity and Analytical Profiling of Enalapril N-Glucuronide: A Technical Whitepaper

Executive Summary

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor utilized globally for the management of hypertension and heart failure. While the primary metabolic activation of the prodrug enalapril to its active form, enalaprilat, is thoroughly documented, the peripheral phase II metabolism—specifically N-glucuronidation—warrants specialized attention.

From a therapeutic standpoint, Enalapril N-Glucuronide possesses negligible biological activity . However, from the perspective of a Senior Application Scientist involved in drug development, this compound is of critical importance. It serves as a key pharmaceutical impurity and a minor in vitro metabolite that must be rigorously profiled during Analytical Method Validation (AMV) and Quality Control (QC) for Abbreviated New Drug Applications (ANDAs). This whitepaper deconstructs the structural mechanics that render this glucuronide inactive and provides a self-validating, field-proven protocol for its in vitro generation and analytical quantification.

Pharmacodynamics & Structural Mechanics: The Causality of Inactivity

To understand why Enalapril N-Glucuronide lacks biological activity, we must first examine the pharmacophore of its parent active metabolite, enalaprilat.

The ACE Binding Mechanism

Enalaprilat exerts its therapeutic effect by acting as a competitive inhibitor of ACE, a zinc-dependent metalloproteinase (1[1]). The binding is highly specific and relies on direct coordination with the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. Enalaprilat binds to this metal ion via its C4-carboxylate group, while the rest of the molecule tightly occupies the S1 and S2 sub-pockets of the enzyme (2[2]).

The Steric Hindrance of N-Glucuronidation

Glucuronidation is a major phase II clearance pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a highly polar, bulky glucuronic acid moiety to a substrate (3[3]). When N-glucuronidation occurs on the secondary amine of enalapril or enalaprilat, it introduces a ~176 Da sugar ring.

This modification fundamentally alters the molecule's spatial geometry and electron distribution. The massive steric bulk of the glucuronide moiety physically prevents the molecule from entering the narrow ACE active site cleft, completely abolishing its ability to coordinate with the zinc ion (4[4]). Consequently, Enalapril N-Glucuronide is pharmacologically inert and functions solely as a clearance product or synthetic impurity (5[5]).

Caption: Steric hindrance mechanism preventing Enalapril N-Glucuronide from binding the ACE active site.

Metabolic Pathway & Physicochemical Profiling

In humans, over 90% of enalaprilat is excreted unchanged in the urine, making N-glucuronidation a highly minor, often theoretical, in vivo pathway (1[1]). However, during the industrial synthesis of enalapril, direct N-glucuronidation can occur, resulting in trace impurities that must be quantified against pharmacopeial reference standards (6[6]).

Caption: Metabolic pathway of Enalapril and the formation of Enalapril N-Glucuronide.

Quantitative Data Summary

| Property | Specification |

| Compound Name | Enalapril N-Glucuronide |

| Molecular Formula | C₂₆H₃₆N₂O₁₁ (6[6]) |

| Molecular Weight | 552.58 g/mol (6[6]) |

| Pharmacological Activity | Negligible (Steric hindrance at S1/S2 pockets) |

| Primary Classification | Pharmaceutical Reference Standard / Impurity |

| Catalyzing Enzymes | UGT1A4, UGT2B10 (Typical for N-glucuronidation) |

Experimental Protocol: In Vitro Biosynthesis & Analytical Detection

To study this impurity or generate analytical standards in vitro, researchers utilize Human Liver Microsomes (HLM). The following protocol is designed as a self-validating system , incorporating specific biochemical rationales for each step to ensure trustworthy, reproducible results.

Causality-Driven Methodology

1. Vesicle Permeabilization (The Alamethicin Step)

-

Action: Pre-incubate HLM (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

-

Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). In isolated microsomes, the ER forms sealed vesicles. Alamethicin is a pore-forming peptide that permeabilizes these vesicles, allowing the highly polar cofactor UDP-glucuronic acid (UDPGA) to access the UGT active site. Without this step, false negatives are guaranteed.

2. Reaction Assembly & Cofactor Addition

-

Action: In a 50 mM Tris-HCl buffer (pH 7.4), combine the permeabilized HLM, 5 mM MgCl₂, and 10 µM Enalapril.

-

Causality: MgCl₂ is a mandatory divalent cation cofactor that stabilizes the binding of UDPGA to the UGT enzyme.

3. Reaction Initiation & Self-Validating Controls

-

Action: Initiate the reaction by adding 2 mM UDPGA. Incubate at 37°C for 60 minutes.

-

System Validation:

-

Negative Control: Run a parallel sample replacing UDPGA with buffer. Any peaks detected in the LC-MS/MS matching the glucuronide mass in this control indicate background contamination, not enzymatic formation.

-

Positive Control: Run a parallel sample using a known UGT1A4 substrate (e.g., trifluoperazine) to validate microsomal activity.

-

4. Termination & Protein Precipitation

-

Action: Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard. Centrifuge at 14,000 × g for 10 minutes.

-

Causality: Cold ACN instantly denatures the UGT enzymes, halting the reaction at an exact time point, and precipitates the lipid/protein matrix, leaving the highly polar Enalapril N-Glucuronide in the soluble supernatant for clean injection into the LC-MS/MS.

Caption: Experimental workflow for the in vitro biosynthesis of Enalapril N-Glucuronide.

References

- BenchChem Technical Support Team. "The Biological Significance of Enalaprilat N-Glucuronide: A Technical Whitepaper for Researchers." BenchChem.

- StatPearls. "Enalaprilat - Mechanism of Action." NCBI Bookshelf.

- "Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition." PMC - NIH.

- "Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies." PMC - NIH.

- "N-glucuronidation: the human element." Hypha Discovery Blogs.

- SRIRAMCHEM. "Enalapril N-Glucuronide - Pharmaceutical Reference Standard." SRIRAMCHEM.

Sources

- 1. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enalapril N-Glucuronide - SRIRAMCHEM [sriramchem.com]

Enalapril N-Glucuronide: Comprehensive Analysis of Stability and Degradation Pathways

Executive Summary

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor utilized globally for cardiovascular management. Administered as a prodrug, its primary metabolic fate is hepatic hydrolysis via carboxylesterase 1 (CES1) to its active form, enalaprilat[1]. However, secondary phase II metabolic pathways—specifically via UDP-glucuronosyltransferases (UGTs)—yield minor yet analytically critical conjugated metabolites, notably Enalapril N-Glucuronide [2].

For researchers and drug development professionals, understanding the stability and degradation pathways of Enalapril N-Glucuronide is paramount. As a pharmaceutical impurity and a reference standard in bioanalytical assays[3], its inherent chemical lability can confound pharmacokinetic data if not properly controlled. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, quantitative stability profiles, and field-proven, self-validating experimental protocols for accurate quantification.

Structural Mechanics and Metabolic Formation

Enalapril features a peptidomimetic backbone containing a secondary amine at the alanyl-proline linkage. Phase II metabolism targets this nucleophilic center, where UGT enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid, forming an N-glycosidic bond[2].

Unlike O-glucuronides (acyl glucuronides), which are highly reactive and prone to intramolecular acyl migration, N-glucuronides are generally more stable at physiological pH[4]. However, the Enalapril N-Glucuronide molecule contains three distinct sites of chemical vulnerability:

-

The N-Glycosidic Bond: Susceptible to acid-catalyzed hydrolysis.

-

The Ethyl Ester Moiety: Highly susceptible to base-catalyzed hydrolysis.

-

The Dipeptide-like Backbone: Prone to intramolecular cyclization.

Metabolic and chemical degradation pathways of Enalapril and its N-Glucuronide conjugates.

Mechanistic Degradation Pathways

The degradation of Enalapril N-Glucuronide is strictly pH-dependent, driven by the structural mechanics of the parent molecule[5].

Pathway 1: Base-Catalyzed Ester Hydrolysis (Alkaline Stress)

Under alkaline conditions (pH > 8.0), the ethyl ester group of the enalapril backbone undergoes rapid saponification. The hydroxide ion nucleophilically attacks the ester carbonyl, cleaving the ethanol leaving group. This reaction converts Enalapril N-Glucuronide into Enalaprilat N-Glucuronide [1]. Because the N-glycosidic bond is relatively stable in base, the glucuronide moiety remains intact initially, though prolonged exposure will eventually degrade the entire complex.

Pathway 2: Acid-Catalyzed N-Glucuronide Cleavage (Acidic Stress)

N-glucuronides are characteristically labile in acidic environments[4]. Protonation of the glycosidic oxygen or the nitrogen atom weakens the N-C bond, leading to the hydrolytic cleavage of the glucuronic acid moiety. This reaction reverts the metabolite back to the parent Enalapril , creating a significant analytical risk: if samples are not properly buffered, the ex vivo degradation of the glucuronide will artificially inflate the measured concentration of the parent drug.

Pathway 3: Intramolecular Cyclization (Neutral to Acidic Stress)

A hallmark degradation pathway for ACE inhibitors containing a dipeptide-like structure is the formation of Diketopiperazine (DKP) derivatives[5]. The secondary amine of the alanyl residue nucleophilically attacks the carbonyl carbon of the adjacent ester group. This forms a sterically favorable 6-membered DKP ring while expelling ethanol. This cyclization is accelerated under thermal stress and neutral-to-slightly acidic conditions[5].

Quantitative Stability Profiling

To facilitate analytical method development, the following table synthesizes the degradation kinetics of Enalapril and its glucuronide conjugates under standard ICH Q1A forced degradation conditions.

| Stress Condition | Primary Degradation Pathway | Major Degradant Formed | Estimated |

| Alkaline (0.1 N NaOH) | Ester Hydrolysis | Enalaprilat N-Glucuronide / Enalaprilat | < 5 minutes[5] |

| Acidic (0.1 N HCl) | N-Glucuronide Cleavage & Cyclization | Enalapril & Diketopiperazine (DKP) | ~ 2 to 4 hours |

| Neutral (pH 7.4, 37°C) | Intramolecular Cyclization | Diketopiperazine (DKP) | > 24 hours |

| Oxidative (3% | N/A (Highly Stable) | None | > 7 days[5] |

Note:

Self-Validating Experimental Protocols

When quantifying Enalapril N-Glucuronide via LC-MS/MS, researchers face a critical physical phenomenon: in-source fragmentation . The thermal and electrical energy in the electrospray ionization (ESI) source can cleave the labile N-glycosidic bond, causing the glucuronide to shed its sugar moiety and appear at the exact mass-to-charge (

To prevent false quantification, the following protocol utilizes a self-validating system based on strict chromatographic separation and mass balance tracking.

Self-validating workflow for the forced degradation and kinetic profiling of N-Glucuronides.

Protocol: Forced Degradation and Kinetic Profiling

Objective: To accurately map the degradation kinetics of Enalapril N-Glucuronide without confounding ex vivo artifacts.

Step 1: Preparation and Internal Standardization

-

Prepare a

stock solution of Enalapril N-Glucuronide in 50:50 Methanol:Water. -

Causality Check: Spike the solution with Enalapril-d5 (stable isotope-labeled internal standard). Because Enalapril-d5 will not undergo chemical degradation during the assay, any loss of its signal during LC-MS/MS indicates matrix suppression or extraction failure, not chemical instability.

Step 2: Stress Induction

-

Aliquot

of the stock into four separate vials. -

Add

of the respective stressor to each vial: 0.1 N HCl (Acidic), 0.1 N NaOH (Alkaline), Phosphate Buffer pH 7.4 (Neutral), and 3% -

Incubate at 40°C.

Step 3: Quenching and Stabilization (Critical Step)

-

Causality Check: N-glucuronides will continue to degrade if the pH is not neutralized prior to injection.

-

At predefined time points (e.g., 5, 15, 30, 60 minutes), extract

aliquots. -

Immediately quench the alkaline samples with an equivalent molarity of HCl, and acidic samples with NaOH, bringing the final pH to exactly 6.5 - 7.0. Dilute with ice-cold acetonitrile to arrest any further thermal or enzymatic degradation.

Step 4: LC-MS/MS Acquisition

-

Utilize a reversed-phase C18 column with a shallow gradient (e.g., 5% to 60% Acetonitrile over 10 minutes) containing 0.1% Formic Acid.

-

Causality Check: The shallow gradient ensures that Enalapril N-Glucuronide elutes significantly earlier (due to the polar sugar moiety) than the parent Enalapril. If in-source fragmentation occurs, the resulting "Enalapril" mass will appear at the retention time of the glucuronide, allowing the analyst to mathematically exclude it from the true parent drug quantification.

Step 5: System Suitability and Mass Balance Verification

-

Calculate the Mass Balance:

. -

A mass balance between 95% and 105% validates that all degradation pathways have been successfully captured and that no volatile or undetected secondary degradants were formed.

Conclusion

The stability of Enalapril N-Glucuronide is a delicate interplay of pH-dependent kinetics and structural vulnerabilities. While it remains relatively stable under oxidative stress, it rapidly degrades via ester hydrolysis in alkaline environments and N-glycosidic cleavage in acidic conditions. By employing self-validating analytical frameworks—specifically utilizing stable isotope tracking, strict pH quenching, and chromatographic isolation of in-source fragments—researchers can ensure absolute scientific integrity when profiling this complex phase II metabolite.

References

-

Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches MDPI[Link]

-

Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method SciELO[Link]

-

Evaluation of glucuronide metabolite stability in dried blood spots Ovid [Link]

Sources

Preclinical Identification and Characterization of Enalapril Glucuronide Conjugates

Differentiating N- vs. O-Glucuronidation in ADME Studies

Executive Summary

Enalapril , a cornerstone angiotensin-converting enzyme (ACE) inhibitor, is primarily metabolized via hydrolysis to its active diacid form, enalaprilat .[1][2][3][4] While renal excretion of the unchanged diacid is the dominant elimination pathway in humans, preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies often reveal trace conjugate metabolites that require rigorous structural elucidation.

This technical guide details the discovery and characterization of the Enalaprilat N-Glucuronide , a minor but structurally significant metabolite. We address the analytical challenges in distinguishing this stable N-conjugate from the potentially reactive O-glucuronide (acyl-glucuronide) and the degradation product diketopiperazine (DKP) . The protocols herein utilize advanced mass spectrometry derivatization techniques to provide a self-validating identification workflow.

The Metabolic Landscape: Hydrolysis vs. Conjugation

Enalapril is an ester prodrug.[1] Its metabolic activation is a prerequisite for therapeutic efficacy.[1] However, the presence of secondary amine and carboxyl functionalities in the active metabolite, enalaprilat, opens dual pathways for Phase II conjugation.

-

Primary Pathway (Activation): Hepatic carboxylesterases (CES1) hydrolyze the ethyl ester of enalapril to form enalaprilat.

-

Secondary Pathway (Conjugation):

-

O-Glucuronidation (Acyl): Occurs at the free carboxylic acid groups. These are often chemically unstable and reactive, capable of acyl migration and covalent binding to proteins (toxicity risk).[5]

-

N-Glucuronidation: Occurs at the secondary amine of the alanine-proline backbone. These are generally biologically stable but difficult to distinguish from O-isomers by standard LC-MS due to identical mass-to-charge (m/z) ratios.

-

Figure 1: Enalapril Metabolic Pathways & Structural Potential

Caption: Metabolic fate of Enalapril.[1][2][3][4] While hydrolysis to Enalaprilat is dominant, competition exists between cyclization (DKP) and Phase II glucuronidation at Nitrogen (N-G) or Oxygen (O-G) sites.

The Analytical Challenge: Isobaric Ambiguity

In preclinical species (specifically Canis lupus familiaris and Rattus norvegicus ), high-sensitivity LC-MS/MS often detects a metabolite peak with a mass shift of +176 Da relative to enalaprilat.

The Problem:

-

Isobaric Overlap: Both N- and O-glucuronides have the exact same molecular formula and mass.

-

Fragmentation Similarity: Standard Collision-Induced Dissociation (CID) often yields the same neutral loss of 176 Da (glucuronic acid moiety) for both isomers, making site localization impossible without specific derivatization.

-

DKP Interference: The diketopiperazine derivative is a cyclic dehydration product. While its mass differs, in-source fragmentation of glucuronides can sometimes mimic DKP signals, or DKP can form ex vivo during sample processing if pH is not controlled.

Experimental Protocol: Discovery & Differentiation

To unambiguously identify the N-glucuronide, we employ a Chemical Derivatization Strategy coupled with High-Resolution Mass Spectrometry (HRMS).[6] This protocol exploits the differential reactivity of Carboxyl (O-linked) vs. Amine (N-linked) sites.

Protocol A: In Vitro Incubation & Initial Detection

Objective: Generate metabolites using liver microsomes to confirm presence.

-

Incubation System:

-

Species: Pooled Dog/Rat/Human Liver Microsomes (PLM/RLM/HLM).

-

Substrate: Enalaprilat (10 µM).

-

Cofactor: UDPGA (2 mM) + Alamethicin (25 µg/mL) to permeabilize microsomes.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + MgCl2 (5 mM).

-

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard.

-

Initial LC-MS Scan:

-

Monitor m/z transition for Enalaprilat-Glucuronide (e.g., m/z 525 → 349 in negative mode).

-

Protocol B: Differential Derivatization (The Validator)

This step distinguishes the N-glucuronide from the O-glucuronide.[7][8][9] We use Ethanol/Thionyl Chloride esterification.[8]

-

Principle:

-

O-Glucuronide (Acyl): The glucuronic acid is attached to the carboxyl group. Esterification will only derivatize the remaining free carboxyls (if any) or transesterify the unstable acyl bond.

-

N-Glucuronide: The carboxyl groups on the drug aglycone are free. Esterification will derivatize all free carboxyls on the drug structure + the carboxyl on the glucuronic acid.

-

Step-by-Step Procedure:

-

Isolation: Collect the glucuronide fraction via semi-preparative HPLC or dry down the microsomal supernatant.

-

Derivatization Reagent: Prepare 2M HCl in Ethanol (using Thionyl Chloride).

-

Reaction: Resuspend dried residue in 100 µL reagent. Incubate at 60°C for 45 minutes.

-

Analysis: Analyze via LC-HRMS.

Data Interpretation (Self-Validating Logic):

-

Enalaprilat has 2 Carboxyls.

-

Glucuronic Acid has 1 Carboxyl.

-

Total Carboxyls = 3.

| Metabolite Type | Linkage Site | Free Carboxyls Available for Ethyl Esterification | Expected Mass Shift (+28 Da per Ethyl) |

| N-Glucuronide | Nitrogen (Amine) | 2 (Aglycone) + 1 (Glucuronic Acid) = 3 | +84 Da (Tri-ethyl ester) |

| O-Glucuronide | Oxygen (Carboxyl) | 1 (Aglycone) + 1 (Glucuronic Acid) = 2 * | +56 Da (Di-ethyl ester) |

*Note: In O-glucuronides, one aglycone carboxyl is blocked by the conjugation.

Visualization of the Analytical Decision Tree

The following workflow illustrates the logic used to confirm the N-glucuronide identity, ruling out false positives from acyl-glucuronides.

Caption: Analytical decision tree for differentiating isomeric glucuronides. The mass shift post-derivatization acts as the definitive structural fingerprint.

Biological & Toxicological Implications[5][10]

The discovery of Enalapril N-Glucuronide in preclinical species (particularly dogs) highlights a critical safety differentiation:

-

Reactivity:

-

Acyl-Glucuronides are electrophilic. They can undergo acyl migration and covalently bind to hepatocytes, potentially causing Drug-Induced Liver Injury (DILI).

-

N-Glucuronides are generally chemically stable and non-reactive.

-

-

Species Translation:

-

Dogs are often proficient N-glucuronidators. Identifying this metabolite in dogs prevents the misclassification of a stable metabolite as a toxic acyl-glucuronide during safety assessment.

-

In humans, this pathway is negligible, meaning the safety risk associated with this specific conjugate is low. However, confirming its identity validates the safety of the dog model used in toxicology studies.

-

References

-

Ulm, E. H. (1983). Enalapril maleate (MK-421), a potent, nonsulfhydryl angiotensin-converting enzyme inhibitor: absorption, disposition, and metabolism in man. Drug Metabolism Reviews.

-

BenchChem Technical Support. (2025). In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide.

-

Wang, S., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions.[7] Analytical Chemistry.

-

Li, Y., et al. (2022).[8] Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry.[6][8][9] Drug Metabolism and Disposition.

-

Tocco, D. J., et al. (1982). The physiological disposition and metabolism of enalapril maleate in laboratory animals. Drug Metabolism and Disposition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS method for Enalapril N-Glucuronide quantification in plasma

Application Note: High-Sensitivity Quantification of Enalapril N-Glucuronide in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of Enalapril N-Glucuronide , a Phase II conjugate of the ACE inhibitor Enalapril. While Enalapril is primarily hydrolyzed to its active metabolite Enalaprilat, the direct glucuronidation of the parent drug (or its presence as a synthesis impurity) represents a critical analytical challenge due to the compound's polarity and potential for in-source fragmentation (ISF).

This protocol prioritizes metabolite stability and chromatographic resolution . We utilize a "dilute-and-shoot" approach optimized with protein precipitation to minimize hydrolysis, coupled with a specific LC gradient designed to separate the glucuronide from the parent drug, preventing over-estimation of Enalapril due to ISF.

Scientific Context & Metabolic Pathway

2.1 The Analytical Challenge Enalapril is a prodrug containing a secondary amine and a carboxylic acid.[1] While the primary metabolic route is hepatic hydrolysis to Enalaprilat (via carboxylesterase 1), direct conjugation can occur.

-

Target Analyte: Enalapril N-Glucuronide (Polar, labile).

-

Critical Risk: In-Source Fragmentation (ISF). Glucuronides are thermally labile. In the ESI source, Enalapril N-Glucuronide (

553) can lose the glucuronic acid moiety (

2.2 Metabolic Pathway Visualization The following diagram illustrates the relationship between the parent, the active metabolite, and the target glucuronide.

Caption: Metabolic fate of Enalapril showing the parallel pathways of hydrolysis (activation) and glucuronidation (clearance/impurity).[1]

Method Development Strategy

Sample Preparation: Preventing Back-Conversion

Traditional Solid Phase Extraction (SPE) often requires acidic loading or drying steps that can promote the hydrolysis of N-glucuronides back to the parent.

-

Selected Method: Protein Precipitation (PPT) with cold Methanol .

-

Rationale: Methanol provides high recovery for polar metabolites. Keeping the temperature at 4°C inhibits enzymatic activity and chemical hydrolysis. We avoid acidification (e.g., Formic Acid) during extraction to maintain the stability of the N-glucuronide bond.

Chromatography: Resolving ISF

To mitigate the risk of In-Source Fragmentation, the glucuronide must be chromatographically separated from the parent.

-

Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).

-

Why? Standard C18 columns often elute glucuronides in the void volume (ion suppression zone). A polar-embedded phase retains the glucuronide longer, separating it from salts and the parent drug.

Detailed Experimental Protocol

Materials & Reagents

-

Standards: Enalapril Maleate, Enalapril N-Glucuronide (Custom synthesis or impurity standard), Enalapril-d5 (Internal Standard).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation Workflow

-

Thawing: Thaw plasma samples on wet ice (approx. 4°C). Do not use a water bath.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

-

IS Addition: Add 10 µL of Internal Standard working solution (Enalapril-d5, 500 ng/mL in 50% MeOH). Vortex gently (5 sec).

-

Precipitation: Add 200 µL of ice-cold Methanol (stored at -20°C).

-

Note: Using 100% MeOH is preferred over ACN for glucuronide solubility.

-

-

Vortex: Vortex vigorously for 1 min.

-

Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C .

-

Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of Mobile Phase A (0.1% FA in Water).

-

Crucial Step: Diluting the organic supernatant with water improves peak shape for early-eluting polar compounds.

-

-

Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

-

System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera).

-

Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Trapping polar analyte) |

| 0.50 | 5 | End Loading |

| 3.50 | 45 | Gradient Ramp (Elute Glucuronide then Parent) |

| 3.60 | 95 | Wash |

| 4.50 | 95 | End Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | Stop |

Mass Spectrometry Parameters (ESI Positive):

-

Source: Electrospray Ionization (ESI+).

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[8][9][10][11]

MRM Transitions:

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |

| Enalapril N-Glucuronide | 553.2 | 377.2 | Quantifier (Loss of Gluc) | 20 |

| Enalapril N-Glucuronide | 553.2 | 234.2 | Qualifier | 35 |

| Enalapril (Parent) | 377.2 | 234.2 | Monitor (ISF Check) | 25 |

| Enalapril-d5 (IS) | 382.2 | 239.2 | Internal Standard | 25 |

Note: The 553.2

Workflow Visualization

Caption: Optimized "Cold-Methanol" extraction workflow to preserve labile glucuronide conjugates.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following specific validation tests are required for this method:

6.1 In-Source Fragmentation (ISF) Check

-

Protocol: Inject a pure standard of Enalapril N-Glucuronide (without parent).

-

Monitor: The MRM channel for the Parent (377

234).[8][10][11]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Acceptance: If a peak appears in the Parent channel at the retention time of the Glucuronide, ISF is occurring. The chromatographic resolution (

) between the Glucuronide (early eluting) and Parent (late eluting) must be

6.2 Stability Assessment

-

Bench-top Stability: Assess stability of the glucuronide in plasma at room temperature vs. wet ice. N-glucuronides are generally more stable than acyl-glucuronides, but pH sensitivity remains.

-

Freeze-Thaw: Limit to 3 cycles.

References

-

U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Ghosh, C., et al. (2012). "LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects." Journal of Bioequivalence & Bioavailability. Retrieved from [Link] (Generalized reference for Enalapril LC-MS conditions).

-

Smpdb.ca. (2025). Enalapril Metabolism Pathway. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SMPDB [smpdb.ca]

- 3. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. omicsonline.org [omicsonline.org]

Application Note: A Framework for the Development of a Validated Analytical Method for Enalapril N-Glucuronide in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable analytical method for the quantification of Enalapril N-Glucuronide in human plasma. Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized to its active form, enalaprilat.[1][2] Enalapril N-Glucuronide is considered a minor metabolite or a potential impurity of Enalapril.[3] The development of a sensitive and selective analytical method for this compound is crucial for comprehensive pharmacokinetic and impurity profiling studies. This application note outlines a systematic approach to method development, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation, in accordance with regulatory guidelines.

Introduction

Enalapril is a cornerstone in the management of hypertension and heart failure.[4] It exerts its therapeutic effect after being hydrolyzed in the liver to the active metabolite, enalaprilat.[5] While the primary metabolic pathway is well-characterized, a thorough understanding of all metabolic products, including minor metabolites like Enalapril N-Glucuronide, is essential for a complete safety and efficacy profile. Glucuronidation is a common phase II metabolic reaction that increases the water solubility of drugs and facilitates their excretion.[3]

The quantification of drug metabolites in biological matrices presents several analytical challenges, including low concentrations, interference from endogenous compounds, and potential instability.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[7][8]

This application note details a proposed framework for the development and validation of an LC-MS/MS method for Enalapril N-Glucuronide in human plasma. The methodologies described are based on established principles of bioanalysis and can be adapted to specific laboratory instrumentation and requirements.

Analyte and Internal Standard

A critical first step in method development is the acquisition of a well-characterized analytical standard for Enalapril N-Glucuronide and a suitable internal standard (IS).

Enalapril N-Glucuronide:

-

Molecular Formula: C₂₆H₃₆N₂O₁₁

-

Molecular Weight: 552.58 g/mol

Internal Standard (IS): The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Enalapril N-Glucuronide-d₅. SIL IS closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby compensating for matrix effects and variability in sample processing.[9][10] If a SIL IS for Enalapril N-Glucuronide is not commercially available, a structural analog or a SIL IS of the parent drug or its major metabolite, such as Enalaprilat-d₅, may be considered. However, the use of an analog IS requires careful validation to ensure it adequately tracks the analyte's behavior.[11]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample.[6] Solid-phase extraction is a highly effective technique for achieving clean extracts and high recovery.[11][12]

Principle of SPE for Glucuronide Metabolites

Glucuronide metabolites are generally more polar than their parent compounds. A reversed-phase SPE mechanism is often suitable for their extraction. The selection of the appropriate sorbent and elution solvents is critical for successful extraction.[13]

Proposed SPE Protocol

This protocol is a starting point and should be optimized for the specific SPE cartridge and laboratory conditions.

Table 1: Proposed Solid-Phase Extraction Protocol

| Step | Reagent/Solvent | Volume | Purpose |

| Conditioning | Methanol | 1 mL | To solvate the sorbent. |

| Equilibration | Water | 1 mL | To prepare the sorbent for the aqueous sample. |

| Sample Loading | Pre-treated plasma sample | 1 mL | To load the sample onto the sorbent. |

| Washing | 5% Methanol in Water | 1 mL | To remove polar interferences. |

| Elution | 0.1% Formic Acid in Acetonitrile | 1 mL | To elute the analyte and internal standard. |

| Evaporation | Nitrogen stream at 40°C | To dryness | To concentrate the sample. |

| Reconstitution | Mobile Phase | 100 µL | To prepare the sample for LC-MS/MS analysis. |

Diagram 1: Solid-Phase Extraction Workflow

Caption: A typical workflow for solid-phase extraction.

Chromatographic Separation: HPLC/UHPLC

The chromatographic method should provide good resolution of Enalapril N-Glucuronide from its parent drug, enalapril, its active metabolite, enalaprilat, and any endogenous interferences.

Proposed HPLC/UHPLC Conditions

A reversed-phase C18 column is a good starting point for the separation. A gradient elution will likely be necessary to achieve optimal separation and peak shape.

Table 2: Proposed HPLC/UHPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for compounds of this polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation and good peak shape in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |

| Gradient | See Table 3 | To be optimized for best separation. |

Table 3: Proposed Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometric Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalytical assays.

Ionization and MRM Transitions

Positive electrospray ionization (ESI+) is expected to be suitable for Enalapril N-Glucuronide. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be determined by fragmentation of the precursor ion in the collision cell.

Table 4: Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Enalapril N-Glucuronide | To be determined | To be determined | To be optimized |

| Internal Standard | To be determined | To be determined | To be optimized |

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of Enalapril N-Glucuronide into the mass spectrometer.

Diagram 2: LC-MS/MS Analytical Workflow

Caption: The workflow of an LC-MS/MS system.

Method Validation

Once the analytical method has been developed, it must be validated to ensure that it is reliable and reproducible for its intended purpose. The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][14][15][]

Table 5: Key Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, with accuracy and precision within acceptable limits. |

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Enalapril N-Glucuronide in human plasma. The successful implementation of this method will enable researchers to conduct thorough pharmacokinetic and metabolic studies of enalapril, contributing to a better understanding of its disposition in humans. The proposed protocols for sample preparation, chromatographic separation, and mass spectrometric detection serve as a robust starting point for method development. Adherence to regulatory guidelines for method validation will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]